Product packaging for Vilazodone metabolite M13(Cat. No.:CAS No. 714950-70-6)

Vilazodone metabolite M13

Cat. No.: B12762744
CAS No.: 714950-70-6
M. Wt: 457.5 g/mol
InChI Key: MNIHRTDFBFRLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vilazodone metabolite M13, also identified as 6-hydroxyvilazodone, is a principal human metabolite of the antidepressant drug vilazodone and is critical for advanced pharmacological research . As a major biotransformation product, M13 is a key analyte in metabolic profiling studies and is essential for investigating the pharmacokinetics and disposition of vilazodone in both clinical and non-clinical settings . Researchers utilize this metabolite to elucidate the complete metabolic pathway of vilazodone, which is primarily processed by the liver via CYP3A4 and other cytochrome P450 enzymes . The presence and concentration of M13 are significant factors in forensic and clinical toxicology, particularly in the study of accidental pediatric ingestions, which can present with symptoms such as agitation, tachycardia, and seizures . Furthermore, M13 is often modified through subsequent phase II metabolism, specifically glucuronidation or sulfation, making it vital for understanding the full scope of vilazodone's biotransformation . This metabolite is offered exclusively for research applications, including use as a reference standard in mass spectrometry, in the development of bioanalytical assays, and for in vitro toxicology studies. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O3 B12762744 Vilazodone metabolite M13 CAS No. 714950-70-6

Properties

CAS No.

714950-70-6

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

5-[4-[4-(5-cyano-6-hydroxy-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H27N5O3/c27-15-19-12-21-17(16-29-22(21)14-23(19)32)3-1-2-6-30-7-9-31(10-8-30)20-4-5-24-18(11-20)13-25(34-24)26(28)33/h4-5,11-14,16,29,32H,1-3,6-10H2,(H2,28,33)

InChI Key

MNIHRTDFBFRLJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C(=C3)O)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N

Origin of Product

United States

Structural Characterization and Biotransformation Pathways of Vilazodone Metabolite M13

Elucidation of M13 Chemical Structure: 6-Hydroxyvilazodone

The chemical structure of the vilazodone (B1662482) metabolite designated as M13 has been identified as 6-Hydroxyvilazodone. This identification is based on the metabolic transformation of vilazodone where a hydroxyl group (-OH) is introduced onto the 6th position of the indole (B1671886) nucleus of the vilazodone molecule. This structural modification results in a compound that is chemically distinct from its parent drug, vilazodone.

Primary Metabolic Pathways Leading to M13 Formation from Vilazodone

The formation of 6-Hydroxyvilazodone (M13) from vilazodone is a primary metabolic event. This biotransformation is primarily governed by specific oxidative reactions catalyzed by a superfamily of enzymes.

The principal reaction leading to the formation of M13 is aromatic hydroxylation. This process involves the enzymatic insertion of a hydroxyl group onto the vilazodone molecule at the 6-position of the indole ring. This targeted hydroxylation is a common metabolic pathway for many pharmaceutical compounds containing aromatic ring structures.

Key Enzymes in the Formation of 6-Hydroxyvilazodone (M13) from Vilazodone
Enzyme FamilySpecific IsoformRole in M13 Formation
Cytochrome P450 (CYP)CYP3A4Primary enzyme responsible for hydroxylation
CYP2C19Minor contributor to metabolism
CYP2D6Minor contributor to metabolism
CarboxylesteraseNot specifiedPotential involvement in non-CYP metabolism

Secondary Metabolic Pathways of M13

Following its formation, 6-Hydroxyvilazodone (M13) undergoes further metabolic transformations, primarily through conjugation reactions. These phase II metabolic processes facilitate the excretion of the metabolite from the body by increasing its water solubility.

One of the key secondary metabolic pathways for M13 is glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the newly introduced hydroxyl group of 6-Hydroxyvilazodone. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of a wide array of drugs and endogenous compounds.

In addition to glucuronidation, 6-Hydroxyvilazodone can also undergo sulfation. This pathway involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of M13. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Both glucuronidation and sulfation result in more polar and readily excretable metabolites of vilazodone.

Secondary Metabolic Conjugation Reactions of 6-Hydroxyvilazodone (M13)
Conjugation ReactionEnzyme FamilyEffect on M13
GlucuronidationUDP-glucuronosyltransferases (UGTs)Addition of a glucuronic acid moiety, increasing water solubility for excretion.
SulfationSulfotransferases (SULTs)Addition of a sulfonate group, increasing water solubility for excretion.

Formation of Subsequent Metabolites from M13 (e.g., M21, M4)

The metabolic fate of Vilazodone metabolite M13 (6-hydroxyvilazodone) is characterized by its conversion into two main subsequent metabolites: M21 and M4. These transformations occur through distinct conjugation pathways.

Formation of M21 via Sulfation:

This compound undergoes sulfation to form metabolite M21. This reaction involves the transfer of a sulfonate group to the hydroxyl group of M13. This biotransformation is categorized as an "Oxidation - sulfonation" reaction. The resulting sulfate (B86663) conjugate, M21, is a more polar and water-soluble compound compared to its precursor, M13.

Formation of M4 via Glucuronidation:

Alternatively, this compound can be metabolized to M4 through a process called glucuronidation. This "Conjugation - Glucuronidation" reaction involves the attachment of a glucuronic acid moiety to the 6-hydroxy group of M13. The resulting glucuronide conjugate, M4, exhibits significantly increased hydrophilicity, which aids in its renal and biliary clearance.

The table below summarizes the biotransformation pathways of this compound into its subsequent metabolites, M21 and M4.

Precursor MetaboliteSubsequent MetaboliteMetabolic Reaction
This compoundVilazodone metabolite M21Oxidation - sulfonation
This compoundVilazodone metabolite M4Conjugation - Glucuronidation

Detailed research findings on the specific sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) isozymes responsible for these conversions are still emerging. However, it is well-established that these enzyme superfamilies play a pivotal role in the metabolism of a wide array of xenobiotics, including pharmaceuticals like vilazodone. The 6-hydroxyurea moiety of M13 is the primary site for these conjugation reactions. researchgate.net

Investigation into the Biological and Pharmacological Significance of Vilazodone Metabolite M13

Assessment of M13 Bioactivity and Receptor Interactions (In Vitro and In Silico)

The pharmacological activity of a drug is often influenced by its metabolites. In the case of vilazodone (B1662482), research indicates that the pharmacological effects are predominantly attributed to the parent compound itself, with its metabolites generally considered to be inactive.

Comparative Affinity and Potency Studies Relative to Parent Vilazodone and Other Known Metabolites (e.g., M11)

To understand the pharmacological potential of a metabolite, its binding affinity for relevant biological targets is compared to the parent drug. Vilazodone exerts its effect by acting as a potent selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. psychiatryinvestigation.org

Detailed in vitro binding assays have quantified the affinity of vilazodone and some of its other metabolites, such as M10 and M11, for the 5-HT1A receptor. However, specific quantitative data detailing the binding affinity (such as IC50 or Ki values) for the M13 metabolite at the serotonin transporter or the 5-HT1A receptor are not available in published literature. The table below presents the available affinity data for vilazodone and other metabolites, highlighting the absence of data for M13.

CompoundAssay TargetAffinity (IC50, nM)Source
Vilazodone5-HT1A Serotonin Receptor0.5 - 2.1 fda.govpsychiatryinvestigation.org
Metabolite M115-HT1A Serotonin Receptor35 fda.gov
Metabolite M105-HT1A Serotonin Receptor200 fda.gov
Metabolite M13 (6-hydroxyvilazodone)5-HT1A Serotonin ReceptorData Not AvailableN/A

Role of M13 in Overall Vilazodone Disposition and Systemic Exposure in Preclinical Models

Following administration, vilazodone is extensively metabolized, primarily by the cytochrome P450 3A4 enzyme. nih.gov Preclinical studies in animal models, such as rats and dogs, are crucial for understanding the metabolic fate, distribution, and excretion of the drug and its metabolites.

Vilazodone's metabolism involves several biotransformation pathways, including hydroxylation, which leads to the formation of M13 (6-hydroxyvilazodone). fda.gov This metabolite can be further processed through glucuronidation or sulfation. nih.gov

Studies in Sprague-Dawley rats have identified a total of 12 metabolites in vivo following oral administration of vilazodone. fda.gov The primary route of excretion for these metabolites was found to be through urine, with smaller amounts detected in feces and plasma. fda.gov In preclinical studies with dogs, the M13 metabolite, along with M10 and M11, each constituted less than or equal to 6% of the total radioactivity recovered in the feces. fda.gov This suggests that M13 is a minor component of the excreted products in this model. While its presence in plasma has been noted, detailed pharmacokinetic parameters such as peak concentration (Cmax), half-life (t1/2), or area under the curve (AUC) specifically for M13 in these preclinical models are not extensively documented in the literature.

Advanced Analytical Methodologies for the Detection and Quantitation of Vilazodone Metabolite M13

Liquid Chromatography-Mass Spectrometry Techniques for Metabolite Identification and Structural Characterization

The identification and structural elucidation of vilazodone (B1662482) metabolites are effectively achieved using advanced hyphenated analytical techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF/MS/MS). researchgate.netnih.gov This powerful methodology allows for the separation of metabolites from a complex biological matrix, such as plasma, urine, or feces, followed by their highly sensitive and specific detection and characterization. researchgate.netnih.gov

In a typical workflow, samples are prepared using protein precipitation followed by solid-phase extraction to isolate the compounds of interest. researchgate.netnih.gov Chromatographic separation is then performed on a reverse-phase column. socialresearchfoundation.com The use of mass spectrometry, particularly with electrospray ionization (ESI) in positive mode, is optimal for generating protonated molecular ions [M+H]+ of vilazodone and its metabolites. socialresearchfoundation.com

Structural characterization is achieved through tandem mass spectrometry (MS/MS). The precursor ion, corresponding to the metabolite of interest, is selected and subjected to collision-induced dissociation, which generates a unique fragmentation pattern. By analyzing these product ions, researchers can deduce the structure of the metabolite. For instance, the metabolism of vilazodone involves processes such as hydroxylation, which leads to the formation of metabolites like M13. researchgate.netresearchgate.netnih.gov The mass shift and fragmentation data provided by MS/MS are essential for confirming these structural modifications. researchgate.netnih.gov

Table 1: Representative LC-MS/MS Parameters for Vilazodone Analysis

Parameter Description
Chromatography Ultra-High-Performance Liquid Chromatography (UPLC)
Column Reverse Phase C8 or C18 socialresearchfoundation.com
Mobile Phase Acetonitrile and 0.1% Formic Acid in water socialresearchfoundation.com
Ionization Mode Positive Electrospray Ionization (ESI) socialresearchfoundation.com
Detection Tandem Mass Spectrometry (MS/MS)

| Quantitation Mode | Multiple Reaction Monitoring (MRM) |

Application of In Silico Approaches for Metabolite Prediction and Structural Similarity Analysis

In silico, or computational, approaches are integral to modern drug metabolism studies. These methods are used to predict the metabolic fate of a drug before or alongside experimental studies. For vilazodone, computational models can predict potential sites of metabolism on the parent molecule, suggesting likely biotransformations such as hydroxylation, dealkylation, and glucuronidation. researchgate.netnih.gov This predictive capability helps guide the search for actual metabolites in biological samples.

Furthermore, structural similarity analysis is a key application of in silico tools. By comparing the 2D or 3D structure of metabolites like M13 to other compounds, researchers can predict certain properties. This is particularly relevant for assessing potential off-target effects or cross-reactivity with other biological molecules or analytical assays. researchgate.net

Computational Prediction of M13 Cross-Reactivity with Immunochemical Assays

A significant concern in clinical toxicology is the potential for a drug or its metabolites to cross-react with immunochemical assays, such as those used for screening drugs of abuse, which can lead to false-positive results. Computational analysis is a valuable tool for predicting this risk.

Studies utilizing 2D similarity analysis have assessed the potential for vilazodone and its metabolites to cross-react with common drug screening immunoassays. researchgate.net The computational analysis predicted that vilazodone and its metabolites generally have a low similarity to the antigenic targets of these assays, suggesting a low probability of significant cross-reactivity. researchgate.net

Specifically for metabolite M13, it is considered unlikely to cross-react with amphetamine immunoassays. researchgate.net This prediction is based on its high structural similarity to the parent vilazodone molecule; both are identical in chemical structure except for a single functional group. researchgate.netresearchgate.net In contrast, other metabolites that are more structurally distinct from the parent compound, such as M17, were predicted to have a slightly higher (though still weak) similarity to some assay targets like amphetamines and tricyclic antidepressants. researchgate.net

Table 2: Summary of In Silico Cross-Reactivity Predictions for Vilazodone and its Metabolites

Compound Predicted Cross-Reactivity with Immunoassays Rationale for Prediction
Vilazodone Weak or none Low 2D similarity to antigenic targets researchgate.net
Metabolite M10 Unlikely Very close in structure to vilazodone researchgate.net
Metabolite M13 Unlikely Very close in structure to vilazodone researchgate.netresearchgate.net

Future Research Directions and Specialized Considerations for Vilazodone Metabolite M13 Studies

Ontogenetic Aspects of M13 Metabolism: Comparative Studies in Pediatric and Adult Populations

The metabolism of vilazodone (B1662482) is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6. dovepress.comnih.gov The formation of the M13 metabolite, being a product of hydroxylation, is therefore dependent on the activity of these enzymes. Significant differences exist in the expression and activity of CYP enzymes between pediatric and adult populations, a field of study known as ontogeny.

CYP3A4 activity is notably low at birth but rapidly increases, reaching adult levels within the first year of life. Consequently, the capacity to form the M13 metabolite is expected to be significantly lower in neonates and infants compared to adults. As children mature through infancy and into adolescence, the expression of CYP3A4 and other drug-metabolizing enzymes continues to evolve, potentially leading to age-dependent variations in the plasma concentrations of M13 relative to the parent drug, vilazodone.

Future research should focus on characterizing the pharmacokinetic profile of vilazodone and its M13 metabolite in pediatric patients. Such studies are crucial for establishing safe and effective dosing regimens in this vulnerable population. The following table outlines key considerations for comparative pediatric and adult studies on M13 metabolism.

Table 1: Key Considerations for Pediatric vs. Adult M13 Metabolism Studies

Research Area Pediatric Population Considerations Adult Population Considerations
Enzyme Activity Lower and developing CYP3A4, CYP2C19, and CYP2D6 activity. Mature and stable CYP enzyme activity.
Metabolite Ratio Potentially lower M13/vilazodone plasma concentration ratio. Established M13/vilazodone plasma concentration ratio.
Study Design Ethical considerations, sparse sampling techniques, population pharmacokinetic modeling. Standard clinical trial designs.

| Clinical Relevance | Potential for altered efficacy and safety profile due to different metabolite exposure. | Well-characterized efficacy and safety profile. |

Inter-Species Metabolic Comparisons and Translational Relevance of M13 Formation

Preclinical studies in animal models are essential for predicting human metabolism and potential toxicities of new chemical entities. However, significant inter-species differences in CYP enzyme expression and activity can complicate the extrapolation of animal data to humans. nih.gov

A study investigating the in vivo and in vitro metabolism of vilazodone in Sprague-Dawley rats identified a total of 12 metabolites. nih.gov The study utilized rat liver microsomes (RLM) and human liver microsomes (HLM) for in vitro comparisons. nih.gov While this study provides a foundational understanding of vilazodone metabolism in a common preclinical species, further research is needed to specifically compare the formation rates and proportions of the M13 metabolite across different species, including dogs and non-human primates, which are also frequently used in preclinical safety assessments.

Understanding these species-specific metabolic pathways is critical for selecting the most appropriate animal model for toxicological studies and for accurately predicting the human pharmacokinetic profile of vilazodone and its metabolites. The following table highlights the importance of inter-species metabolic comparisons.

Table 2: Importance of Inter-Species Metabolic Comparisons for M13

Aspect Rationale
Animal Model Selection To choose a species that metabolically resembles humans with respect to M13 formation, ensuring the relevance of toxicology findings.
Human Dose Prediction To improve the accuracy of predicting human clearance and exposure to both vilazodone and M13.

| Metabolite Safety Assessment | To identify if M13 is a major human metabolite that may require separate safety qualification if it is formed at disproportionately higher levels in humans compared to preclinical species. |

Influence of Genetic Polymorphisms on M13 Formation and Elimination (Pharmacogenomics of Metabolite Production)

Genetic variations, or polymorphisms, in CYP genes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and safety. Given that CYP3A4, CYP2C19, and CYP2D6 are involved in vilazodone metabolism, polymorphisms in these genes could influence the formation and elimination of the M13 metabolite.

While the clinical significance of CYP3A4 polymorphisms on the metabolism of many drugs is an area of active research, variations in CYP2C19 and CYP2D6 are well-known to have a substantial impact on the metabolism of numerous medications. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers based on their genetic makeup for these enzymes.

For vilazodone, a poor metabolizer of CYP2C19 or CYP2D6 might exhibit a different metabolite profile, potentially with a lower formation of metabolites produced by these pathways. Although these are minor pathways for vilazodone metabolism, the impact on M13 formation specifically has not been elucidated. Future pharmacogenomic studies should aim to correlate specific CYP genotypes with the plasma concentrations of vilazodone and its M13 metabolite. This could help in identifying patient populations who may be at a higher risk of altered drug response or adverse events.

| CYP2D6 | Ultrarapid Metabolizer | Potential for increased formation of metabolites via this pathway, though the specific impact on M13 is unknown. |

Investigation of M13's Role in Modulating Metabolic Drug-Drug Interactions

Drug-drug interactions (DDIs) are a major concern in clinical practice. Vilazodone's plasma concentrations are significantly affected by co-administration with strong inhibitors or inducers of CYP3A4. nih.gov For instance, potent CYP3A4 inhibitors can increase vilazodone exposure, while inducers can decrease it. nih.govfda.gov

While the effect of other drugs on vilazodone is established, the potential for vilazodone and its metabolites to affect other drugs is also an important consideration. In vitro studies have suggested that vilazodone is a moderate inhibitor of CYP2C19 and CYP2D6. dovepress.com Furthermore, vilazodone has been identified as an inhibitor of P-glycoprotein (P-gp), a drug transporter. nih.gov The clinical significance of this P-gp inhibition is not yet fully understood. nih.gov

A critical area for future research is to investigate whether the M13 metabolite itself contributes to these potential DDIs. It is important to determine if M13 can inhibit or induce CYP enzymes or drug transporters. If M13 is found to be an active modulator of these pathways, it could have significant clinical implications, particularly in patients taking multiple medications. In vitro studies using human liver microsomes and recombinant enzymes, as well as cellular transport assays, would be necessary to evaluate the inhibitory or inductive potential of M13.

Table 4: Research Questions Regarding M13 and Drug-Drug Interactions

Research Question Rationale for Investigation
Does M13 inhibit or induce major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19)? To assess its potential to alter the metabolism of co-administered drugs.
Is M13 a substrate, inhibitor, or inducer of key drug transporters like P-glycoprotein? To understand its role in drug absorption, distribution, and elimination, and its potential to cause transporter-mediated DDIs.

Q & A

Q. What is the metabolic pathway leading to the formation of M13 (hydroxyvilazodone) from vilazodone, and how can this pathway be experimentally validated?

M13 is generated via a two-step biotransformation of vilazodone. Initial metabolism produces intermediates M10 and M17, which are subsequently oxidized to form M13 (hydroxyvilazodone) . To validate this pathway, researchers should employ in vitro hepatic microsomal assays (using human or animal models) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track intermediate and final metabolites. Isotopic labeling (e.g., ¹⁴C-vilazodone) can confirm reaction intermediates, while enzyme inhibition studies (CYP450 isoforms) identify specific metabolic enzymes involved .

Q. What analytical methods are recommended for quantifying M13 in biological matrices, and how can method validation address variability across studies?

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying M13 in plasma or urine. Key validation parameters include:

  • Precision : ≤15% coefficient of variation (CV) for intra-/inter-day assays.
  • Accuracy : 85–115% recovery rates.
  • Stability : Assessment under freeze-thaw cycles, short-term storage, and matrix effects . To harmonize data, researchers should adhere to FDA bioanalytical guidelines and cross-validate methods using shared reference standards (e.g., CAS 714950-70-6 for M13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in M13’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across preclinical and clinical studies?

Discrepancies often arise from interspecies metabolic differences (e.g., rodents vs. humans) or variability in CYP450 expression. A mechanistic PK-PD modeling approach is recommended:

  • Step 1 : Characterize M13’s plasma-protein binding and tissue distribution using radiolabeled tracers.
  • Step 2 : Integrate in vitro receptor affinity data (e.g., 5-HT1A partial agonism) with in vivo exposure levels.
  • Step 3 : Use population pharmacokinetics to account for genetic polymorphisms (e.g., CYP2D6 poor metabolizers) . Cross-study meta-analyses (e.g., Consortium of Metabolomics Studies) can identify confounding variables like concurrent medications or comorbidities .

Q. What role does M13 play in vilazodone’s dual mechanism of action (serotonin reuptake inhibition and 5-HT1A partial agonism)?

M13 retains vilazodone’s affinity for the serotonin transporter (SERT) but exhibits reduced 5-HT1A receptor binding compared to the parent drug. To investigate:

  • Experimental Design : Compare SERT inhibition (IC₅₀) and 5-HT1A receptor activation (EC₅₀) of vilazodone and M13 using radioligand displacement assays and functional cAMP assays.
  • Data Interpretation : Molecular docking simulations reveal that M13’s hydroxyl group disrupts hydrogen bonding with 5-HT1A residues (e.g., Asp116), reducing partial agonism . In vivo microdialysis in rodent models can correlate M13 plasma levels with extracellular serotonin concentrations .

Q. How can multi-omics approaches elucidate M13’s systemic effects beyond its primary metabolic role?

Integrate metabolomics, proteomics, and transcriptomics to map M13’s off-target interactions:

  • Metabolomics : Use ¹³C-isotope tracing to track M13’s incorporation into downstream pathways (e.g., tryptophan-kynurenine axis) .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies proteins modulated by M13 exposure (e.g., neuroplasticity markers like BDNF).
  • Database Integration : Cross-reference findings with HMDB and METLIN for pathway enrichment analysis . Advanced tools like flux balance analysis (FBA) model M13’s impact on metabolic networks .

Q. What methodological challenges arise in distinguishing M13 from structurally similar metabolites during high-throughput screening?

Challenges include:

  • Isomeric interference : M13 shares a core structure with vilazodone and other hydroxylated metabolites.
  • Solution : Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment ions and compare spectral libraries .
  • Matrix effects : Plasma phospholipids can suppress ionization. Use phospholipid removal cartridges or post-column infusion to quantify matrix effects . Cross-validation with nuclear magnetic resonance (NMR) (e.g., ¹H and ¹³C spectra) confirms structural assignments .

Data Contradiction and Validation

Q. How should researchers address inconsistent reports on M13’s contribution to vilazodone’s clinical efficacy (e.g., faster onset vs. placebo-level effects)?

Contradictions may stem from heterogeneous study designs (e.g., dosing regimens, patient populations). Mitigation strategies:

  • Pooled Analysis : Re-analyze raw data from MDD trials (e.g., HAM-D/CGI-S scores) using mixed-effects models to adjust for baseline severity .
  • Biomarker Correlation : Measure M13 plasma levels alongside clinical outcomes (e.g., remission rates) to establish exposure-response relationships . Preclinical studies should standardize M13 dosing in animal models of depression (e.g., forced swim test) to isolate its effects from vilazodone .

Q. Methodological Takeaways

  • Experimental Prioritization : Use isotopic labeling and HRMS for pathway validation .
  • Data Harmonization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metabolomic data .
  • Advanced Modeling : Integrate PK-PD and multi-omics models to resolve mechanistic uncertainties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.